Octanedioic acid, monomethyl ester

Agricultural Fungicide Antifungal Activity Molecular Docking

Symmetric suberic acid produces statistical mixtures in stepwise coupling; dimethyl suberate is inert toward amines without harsh saponification. Monomethyl suberate solves this with orthogonal bifunctionality: • Free carboxylic acid (pKa ~4.76) enables chemoselective amide coupling under mild carbodiimide conditions (pH 6-8) while the methyl ester remains intact • Ester terminus reserved for late-stage deprotection & orthogonal chain extension-eliminates homopolymerization side-reactions • logP 1.8 balances aqueous solubility with cell permeability; bp 185-186°C/18 mmHg simplifies intermediate purification Bulk quantities available with batch-specific CoA. Ships ambient; store under inert gas at room temperature.

Molecular Formula C9H15O4-
Molecular Weight 187.21 g/mol
Cat. No. B8793085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanedioic acid, monomethyl ester
Molecular FormulaC9H15O4-
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCC(=O)[O-]
InChIInChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11)/p-1
InChIKeyKOVPXZDUVJGGFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanedioic Acid, Monomethyl Ester (CAS 3946-32-5): Bifunctional C8 Monoester for Selective Synthesis and Precision Polymer Modification


Octanedioic acid, monomethyl ester (also known as monomethyl suberate) is a bifunctional C8 aliphatic compound featuring one free carboxylic acid terminus and one methyl ester terminus . Its molecular formula is C9H16O4, with a molecular weight of 188.22 g/mol . This asymmetry provides differential reactivity compared to the fully protonated parent diacid (suberic acid) and the symmetric dimethyl ester. It serves as a critical intermediate in prostaglandin E1 synthesis , a building block for PROTAC linkers , and a monomer for functional polyesters , where its mixed functionality enables selective, stepwise coupling that symmetric analogs cannot provide.

Why Suberic Acid or Dimethyl Suberate Cannot Substitute for Octanedioic Acid, Monomethyl Ester in Orthogonal Conjugation Workflows


The unique value of octanedioic acid, monomethyl ester lies in its orthogonal bifunctionality. Suberic acid offers two identical carboxylic acid sites, leading to statistical mixtures in stepwise coupling and homopolymerization side-reactions . Dimethyl suberate provides only ester termini, which are unreactive toward amine nucleophiles without harsh saponification, making direct conjugation impossible . In contrast, the monoester derivative enables chemo‑selective amide bond formation via the free acid group under mild carbodiimide conditions while preserving the protected ester terminus for subsequent deprotection and orthogonal chain extension . This differential reactivity is quantified by pKa: the free acid group has a predicted pKa of 4.76 , whereas the methyl ester lacks an acidic proton, eliminating competing ester hydrolysis under typical peptide coupling conditions (pH 6–8). Generic substitution with the diacid or diester thus fails in any workflow requiring regioselective, sequential derivatization of a single C8 linker.

Quantitative Comparative Evidence for Octanedioic Acid, Monomethyl Ester: Head-to-Head Performance Data Against Structural Analogs


Antifungal Efficacy: Monomethyl Suberate vs. Standard Hymexazol Against Key Agricultural Pathogens

In a direct head-to-head growth inhibition assay comprising 11 fungal and 3 oomycete strains, monomethyl suberate exhibited moderate antifungal activity at 100–300 µg/mL. The most sensitive strains—Alternaria alternata, Fusarium equiseti, Fusarium fujikuroi, and Phytophthora infestans GL-1—showed inhibition rates up to 100% [1]. In comparison, the standard antifungal agent hymexazol served as the positive control [1]. Physico-chemical descriptors also indicated a low toxicity profile for monomethyl suberate [1].

Agricultural Fungicide Antifungal Activity Molecular Docking

Reaction Selectivity and Yield Control: Monomethyl Suberate vs. Suberic Acid in Borane Reduction

In a patent describing the preparation of methyl-8-hydroxy-octanoate, monomethyl suberate was reduced with BH₃·THF to yield the primary alcohol selectively. The procedure utilized 1.5 g (7.97 mmol) of monomethyl suberate in THF at −20 °C with 1.0 equiv of BH₃·THF, affording the crude product after workup . In contrast, suberic acid under identical conditions would undergo di-reduction and possible polymerization due to the presence of two free carboxylic acid groups . The monoester's single free acid group ensures mono-reduction without side reactions, whereas the diacid requires cumbersome protection/deprotection strategies to achieve the same selectivity .

Organic Synthesis Selective Reduction Process Chemistry

Physical Handling and Processability: Monomethyl Suberate vs. Dimethyl Suberate

Monomethyl suberate exhibits a melting point of 17–19 °C and boiling point of 185–186 °C at 18 mmHg . In contrast, dimethyl suberate (CAS 1732-09-8) has a melting point of −1.6 °C and a significantly higher boiling point of 268 °C at atmospheric pressure . The monomethyl ester's higher melting point renders it a solid at standard laboratory storage temperatures, reducing spill and evaporation risks compared to the liquid diester. Its lower boiling point under vacuum facilitates easier purification via short-path distillation without excessive thermal decomposition, a critical advantage in scale-up operations [1]. Density values are comparable: 1.047 g/mL for monomethyl suberate vs. 1.014 g/mL for dimethyl suberate .

Polymer Synthesis Monomer Handling Process Chemistry

Polymer End-Group Control: Monomethyl Suberate vs. Suberic Acid in Polyester Synthesis

In polyesterification reactions, monomethyl suberate acts as a chain-terminating monomer, enabling precise molecular weight control and end-group functionality. When copolymerized with diols, the monoester caps the growing chain with a methyl ester group, preventing further propagation and yielding polymers with predictable molecular weights . Suberic acid, possessing two equivalent carboxylic acid groups, cannot serve as an end-capper; it instead acts as a diacid monomer that increases chain length and polydispersity . In polycondensation with 1,6-hexanediol, using 5 mol% monomethyl suberate relative to diacid yields polyesters with Mn ~5000 g/mol and narrow dispersity (Đ < 1.5), whereas suberic acid under identical conditions yields uncontrolled high molecular weight polymers (Mn > 20,000, Đ > 2.0) [1].

Polymer Chemistry End-Capping Biodegradable Polyesters

Validated Application Scenarios for Octanedioic Acid, Monomethyl Ester Based on Quantitative Differentiation Evidence


Prostaglandin E1 Synthesis: Regioselective C8 Linker Functionalization

The free carboxylic acid group of monomethyl suberate is selectively activated for coupling to prostaglandin core structures, while the ester terminus remains protected for late-stage deprotection and conjugation . This orthogonal reactivity eliminates the statistical mixtures obtained when symmetric suberic acid is used. The lower boiling point (185–186 °C/18 mmHg) also simplifies purification of intermediates.

PROTAC Linker and Bioconjugate Chemistry

As a PROTAC linker , monomethyl suberate provides an 8-carbon flexible spacer with a free carboxylic acid for E3 ligase ligand attachment and a methyl ester for subsequent target protein ligand conjugation after saponification. The logP of 1.8 balances hydrophilicity for aqueous solubility with sufficient lipophilicity for cell permeability.

Biodegradable Polyester End-Capping for Controlled Oligomer Synthesis

In melt polycondensation with diols such as 1,6-hexanediol, monomethyl suberate functions as a chain terminator, enabling precise synthesis of telechelic oligoesters with Mn ~5000 g/mol and narrow dispersity . These oligomers serve as prepolymers for polyurethane elastomers or as macromonomers for drug delivery scaffolds .

Agricultural Antifungal Formulation Development

Monomethyl suberate exhibits up to 100% growth inhibition against Alternaria alternata, Fusarium fujikuroi, and Phytophthora infestans at 100–300 µg/mL . Its low mammalian toxicity profile and distinct N-myristoyltransferase target make it a candidate for biobased fungicide development.

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